molecular formula C15H21ClN2O2 B1521753 tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride CAS No. 1159823-50-3

tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride

Cat. No. B1521753
CAS RN: 1159823-50-3
M. Wt: 296.79 g/mol
InChI Key: MYUXVSOQEVWKDE-UHFFFAOYSA-N
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Description

The compound “tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry, and the “2-aminoethyl” group suggests the presence of an amine functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indole derivative with a tert-butyl carboxylate in the presence of a suitable catalyst . The exact conditions would depend on the specific reagents and catalysts used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring system, along with the attached tert-butyl, carboxylate, and 2-aminoethyl groups . The exact three-dimensional structure would depend on the specific arrangement of these groups around the indole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxylate group could potentially undergo reactions such as esterification or amidation, while the amine group could participate in reactions such as alkylation or acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the carboxylate and amine groups could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis of Heterocyclic Frameworks

The indole moiety is a versatile building block in organic synthesis, particularly in constructing diverse heterocyclic frameworks5-aminoethyl-1-boc-indole hydrochloride can undergo cycloaddition reactions to create complex structures like cyclohepta[b]indoles, tetrahydrocarbazoles, and indolines . These reactions are atom-economical and align with green chemistry principles, offering a sustainable approach to synthesizing biologically relevant compounds.

Metal-Catalyzed Functionalization

This compound is pivotal in metal-catalyzed functionalization reactions. Recent advances show its utility in selective functionalization at various positions on the indole ring, such as C2/C3 and remote C4/C7 positions . These methods enable the creation of complex molecules with potential applications in medicinal chemistry and material science.

Biological Activity

Indole derivatives, including 5-aminoethyl-1-boc-indole hydrochloride , are known for their wide range of biological activities. They serve as key intermediates in synthesizing compounds with antiviral, anti-inflammatory, and anticancer properties . Their role as pharmacophores makes them valuable in drug discovery and development.

Green Chemistry Applications

The compound’s role in atom-economical reactions makes it significant in green chemistry applications. It can be used to develop environmentally friendly synthetic routes for complex molecules, reducing waste and energy consumption in chemical processes .

Safety and Hazards

As with any chemical compound, handling “tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or comes into contact with skin .

Future Directions

The study and application of indole derivatives is a rich field with potential for new discoveries. This particular compound, with its combination of functional groups, could be of interest in various areas such as medicinal chemistry or materials science .

properties

IUPAC Name

tert-butyl 5-(2-aminoethyl)indole-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)17-9-7-12-10-11(6-8-16)4-5-13(12)17;/h4-5,7,9-10H,6,8,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUXVSOQEVWKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674211
Record name tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride

CAS RN

1159823-50-3
Record name tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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